2-Chloro-4-nitrophenyl-beta-D-galactopyranoside

概要

説明

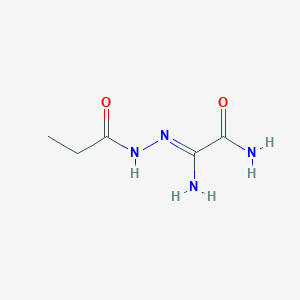

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is a colorimetric substrate for β-galactosidase . It is used in various applications including colorimetric and EIA applications .

Synthesis Analysis

The synthesis of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside involves the conversion of GalG2CNP into beta-D-galactopyranosylmaltose and 2-chloro-4-nitrophenol . There are also novel maltopentaosides synthesized from this compound .Molecular Structure Analysis

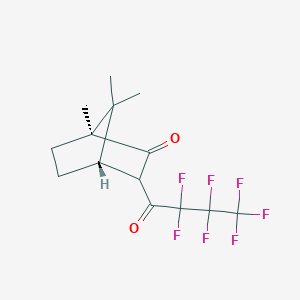

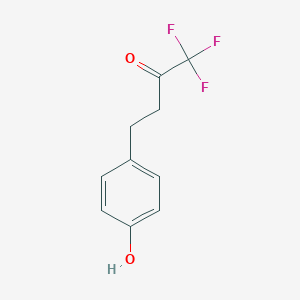

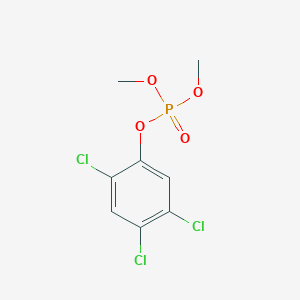

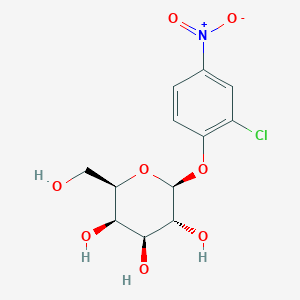

The molecular formula of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is C12H14ClNO8 . The molecular weight is 335.69 g/mol . The structure includes a nitrophenyl group attached to a galactopyranoside .Chemical Reactions Analysis

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is a substrate for β-galactosidase . Upon hydrolysis, it results in the release of galactose and a yellow chromogenic compound .Physical And Chemical Properties Analysis

The compound has a molecular weight of 335.69 g/mol . It has 4 hydrogen bond donors and 8 hydrogen bond acceptors . The rotatable bond count is 3 . The exact mass and monoisotopic mass are 335.0407941 g/mol .科学的研究の応用

Amylase Activity Measurement

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is used in the development of a continuously monitoring assay for amylase activity in biological fluids . This assay is used with anti-human salivary amylase monoclonal antibodies for specific determination of the pancreatic isoenzyme . The compound is converted by amylase into β-D-galactopyranosylmaltose and 2-chloro-4-nitrophenol, which is measured at 405 nm .

Glycosaminoglycan-Degrading Enzymes Activity Assessment

This compound has been used as a substrate to assess the activity of glycosaminoglycan (GAG)-degrading enzymes . These enzymes play a crucial role in the metabolism of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.

Study of Recombinant Leuconostoc Mesenteroides Glycosidase

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside has been used as a substrate to study the kinetic properties of recombinant Leuconostoc mesenteroides glycosidase . This enzyme is involved in the metabolism of complex sugars in this bacterium.

Determination of β-Glucosidase Activity

The compound is also used to determine β-glucosidase activity . β-Glucosidase is an enzyme that catalyzes the hydrolysis of the glycosidic bonds to terminal non-reducing residues in beta-D-glucosides and oligosaccharides, with release of glucose.

Colorimetric and EIA Applications

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is a β-Galactosidase substrate for colorimetric and EIA applications . It is a counterpart of the widely employed pNPP/alkaline phosphatase substrate .

Auxiliary Enzymes in Amylase Activity Measurement

Methods using various oligosaccharides covalently bound to 2-chloro-4-nitrophenol as substrate and auxiliary enzymes such as α-glucosidase or glucoamylase for the measurement of total (T-AMY) and pancreatic (P-AMY) amylase activities have been investigated .

作用機序

Target of Action

The primary target of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside acts as a substrate for β-galactosidase . The enzyme catalyzes the hydrolysis of this compound, resulting in the production of 2-chloro-4-nitrophenol and β-D-galactopyranosylmaltose .

Biochemical Pathways

The hydrolysis of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside by β-galactosidase is a key step in the Leloir pathway , a metabolic pathway responsible for the breakdown and synthesis of galactose .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its bioavailability and distribution.

Result of Action

The hydrolysis of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside by β-galactosidase results in the release of 2-chloro-4-nitrophenol, a yellow compound that can be measured at a wavelength of 405-420 nm . This reaction is often used in research settings to measure the activity of β-galactosidase .

Action Environment

The action of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is influenced by environmental factors such as temperature and pH, which can affect the activity of β-galactosidase and the stability of the compound. It’s recommended to store the compound in a cool place, in a tightly closed container, and in a dry and well-ventilated area .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCVBKZRKNFZOD-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432385 | |

| Record name | 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123706-60-5 | |

| Record name | 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。